molecular formula C4H6Cl3NO B1587947 Ethyl 2,2,2-trichloroacetimidate CAS No. 23213-96-9

Ethyl 2,2,2-trichloroacetimidate

Cat. No.: B1587947
CAS No.: 23213-96-9
M. Wt: 190.45 g/mol
InChI Key: JOSSZRPXOBWRQT-UHFFFAOYSA-N
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Description

Ethyl 2,2,2-trichloroacetimidate is an organic compound with the molecular formula CCl3C(=NH)OC2H5. It is commonly used in chemical synthesis, particularly in the formation of esters. The compound is characterized by its high reactivity due to the presence of the trichloroacetimidate group, making it a valuable reagent in organic chemistry .

Scientific Research Applications

Ethyl 2,2,2-trichloroacetimidate is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:

Safety and Hazards

Ethyl 2,2,2-trichloroacetimidate is considered hazardous. It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

Ethyl 2,2,2-trichloroacetimidate plays a significant role in biochemical reactions, particularly in the synthesis of esters. It interacts with carboxylic acids to form esters without the need for an exogenous promoter or catalyst. The interaction involves the formation of a β-silyl carbocation intermediate, which is stabilized by hyperconjugation from the nearby silicon-carbon bond . This compound is also known to interact with various nucleophiles, including nitrogen, sulfur, and oxygen nucleophiles .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable intermediates allows it to participate in reactions that modify cellular components, potentially leading to changes in cell function . Detailed studies on its specific effects on different cell types are limited.

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of a β-silyl carbocation intermediate. This intermediate is formed through the protonation of the imidate, followed by the dissociation of trichloroacetamide . The β-silyl carbocation is highly stable due to hyperconjugation, allowing it to react with various nucleophiles. This mechanism enables the compound to act as an effective reagent in esterification reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade under prolonged exposure to heat or light . Long-term studies have shown that the compound maintains its reactivity over extended periods, although its efficiency in reactions may decrease slightly over time .

Metabolic Pathways

This compound is involved in metabolic pathways that include the formation of esters and other derivatives. The compound’s ability to form stable intermediates allows it to participate in various metabolic processes .

Transport and Distribution

It is known that the compound can interact with transporters and binding proteins that facilitate its movement within the cellular environment . Its localization and accumulation within specific cellular compartments may influence its activity and function .

Subcellular Localization

It is likely that the compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell may affect its reactivity and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,2,2-trichloroacetimidate can be synthesized through the reaction of trichloroacetonitrile with ethanol in the presence of a base such as sodium ethoxide. The reaction typically proceeds under mild conditions, yielding the desired imidate in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2,2-trichloroacetimidate primarily undergoes nucleophilic substitution reactions. It can react with various nucleophiles, including alcohols, amines, and thiols, to form corresponding esters, amides, and thioesters .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Methyl 2,2,2-trichloroacetimidate
  • Benzyl 2,2,2-trichloroacetimidate
  • tert-Butyl 2,2,2-trichloroacetimidate

Comparison: this compound is unique due to its ethyl group, which provides different reactivity and solubility properties compared to its methyl, benzyl, and tert-butyl counterparts. The choice of imidate often depends on the specific requirements of the reaction, such as the desired product’s stability and the reaction conditions .

Properties

IUPAC Name

ethyl 2,2,2-trichloroethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl3NO/c1-2-9-3(8)4(5,6)7/h8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSSZRPXOBWRQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408547
Record name Ethyl 2,2,2-trichloroacetimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23213-96-9
Record name Ethyl 2,2,2-trichloroacetimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,2,2-trichloroacetimidate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate facilitate esterification reactions without requiring additional catalysts?

A1: The research paper highlights that 2-(Trimethylsilyl)this compound effectively acts as a reagent for esterification reactions. Unlike traditional methods, it doesn't require external promoters or catalysts. This is because the carboxylic acid substrate itself possesses sufficient acidity to drive the esterification process forward without the need for any additives . This unique characteristic simplifies the reaction procedure and offers advantages in synthesizing 2-trimethylsilylethyl esters.

Q2: What is the mechanistic role of a β-silyl carbocation in esterification reactions involving 2-(Trimethylsilyl)this compound?

A2: The study employed deuterium labeling to investigate the reaction mechanism. The results indicate the formation of a β-silyl carbocation intermediate during the esterification process . This carbocation plays a crucial role in facilitating the reaction and ultimately leading to the formation of the desired 2-trimethylsilylethyl ester product.

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